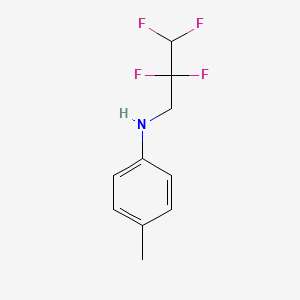
4-methyl-N-(2,2,3,3-tetrafluoropropyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2,2,3,3-tetrafluoropropyl)aniline is an organic compound with the molecular formula C10H11F4N It is characterized by the presence of a methyl group attached to the benzene ring and a tetrafluoropropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2,2,3,3-tetrafluoropropyl)aniline typically involves the reaction of 4-methylaniline with 2,2,3,3-tetrafluoropropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2,2,3,3-tetrafluoropropyl)aniline can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms in the tetrafluoropropyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-methylbenzoic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-(2,2,3,3-tetrafluoropropyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-methyl-N-(2,2,3,3-tetrafluoropropyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrafluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(2,2,3,3-tetrafluoropropyl)aniline: Unique due to the presence of both a methyl group and a tetrafluoropropyl group.
N-methyl-N-(2,2,3,3-tetrafluoropropyl)aniline: Lacks the methyl group on the benzene ring.
4-methyl-N-(2,2,3,3,4,4,5,5-octafluoropentyl)aniline: Contains an octafluoropentyl group instead of a tetrafluoropropyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tetrafluoropropyl group can significantly influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H11F4N |
|---|---|
Molecular Weight |
221.19 g/mol |
IUPAC Name |
4-methyl-N-(2,2,3,3-tetrafluoropropyl)aniline |
InChI |
InChI=1S/C10H11F4N/c1-7-2-4-8(5-3-7)15-6-10(13,14)9(11)12/h2-5,9,15H,6H2,1H3 |
InChI Key |
NDUSQHONIXDNOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















